molecular formula C19H20N4O2S B2448893 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097858-63-2

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2448893
CAS No.: 2097858-63-2
M. Wt: 368.46
InChI Key: WJMJHTGLCOKDQG-UHFFFAOYSA-N
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Description

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Biological Activity

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C21H20N6O2S
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 2097933-29-2

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Binding : Similar to other benzothiazole derivatives, this compound exhibits a strong affinity for DNA, particularly binding within the minor groove. This interaction may inhibit DNA-dependent enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antitumor Activity : Preliminary studies indicate that compounds with structural similarities show promising antitumor effects against various cancer cell lines. The compound's ability to disrupt cellular processes through DNA interaction suggests potential as a chemotherapeutic agent .
  • Antimicrobial Properties : This compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicate that it may inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Biological Activity Data

Activity Type Tested Organisms/Cells IC50 Values Notes
AntitumorHCC827 (lung cancer)6.26 ± 0.33 μMHigh activity in 2D assays
AntitumorNCI-H358 (lung cancer)6.48 ± 0.11 μMHigh activity in 2D assays
AntimicrobialE. coliNot specifiedEffective against Gram-negative bacteria
AntimicrobialS. aureusNot specifiedEffective against Gram-positive bacteria

Case Studies

  • Antitumor Efficacy : In a study assessing the antitumor efficacy of similar compounds, it was found that the presence of specific functional groups significantly enhanced cytotoxicity against various cancer cell lines. The benzothiazole moiety was particularly effective in enhancing the overall biological activity .
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties revealed that compounds similar to this one demonstrated a broad spectrum of activity against common bacterial strains. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs), indicating potential for therapeutic applications in infectious diseases .

Properties

IUPAC Name

2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-2-5-18(24)23(21-13)11-14-6-8-22(9-7-14)19(25)15-3-4-16-17(10-15)26-12-20-16/h2-5,10,12,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMJHTGLCOKDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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